molecular formula C9H9F2NO B1394143 5,7-Difluorochroman-4-amine CAS No. 886762-87-4

5,7-Difluorochroman-4-amine

Cat. No. B1394143
M. Wt: 185.17 g/mol
InChI Key: ZJGYMNXLPZADME-UHFFFAOYSA-N
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Description

5,7-Difluorochroman-4-amine is a chemical compound with the linear formula C9H10ClF2NO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 5,7-Difluorochroman-4-amine is represented by the InChI code: 1S/C9H9F2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H .


Physical And Chemical Properties Analysis

5,7-Difluorochroman-4-amine is a solid substance at room temperature . It has a molecular weight of 221.63 .

Scientific Research Applications

PFAS Removal

Amine-containing sorbents have been identified as promising alternatives for the control of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in water treatment. The effectiveness of these sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, suggesting that 5,7-Difluorochroman-4-amine could potentially be applied in the development of new sorbents for water purification (Ateia et al., 2019).

CO2 Capture

Amine-functionalized Metal–Organic Frameworks (MOFs) have demonstrated significant potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This interaction allows for high CO2 sorption capacity, indicating that compounds like 5,7-Difluorochroman-4-amine could be explored for enhancing the CO2 capture efficiency of MOFs (Lin et al., 2016).

Degradation of Hazardous Compounds

Amines have been extensively studied for their role in the advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. The reactivity of amines with ozone and the Fenton process highlights the potential of amine-functionalized compounds like 5,7-Difluorochroman-4-amine in environmental remediation efforts (Bhat & Gogate, 2021).

Computational Modeling in CO2 Capture

The role of amines in CO2 capture has been extensively modeled and simulated, providing insights into the mechanisms of amine-CO2 reactions. This computational approach could be applied to understand and predict the interactions of 5,7-Difluorochroman-4-amine in similar systems, aiding in the design of more efficient capture agents (Yang et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGYMNXLPZADME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676389
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluorochroman-4-amine

CAS RN

886762-87-4
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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